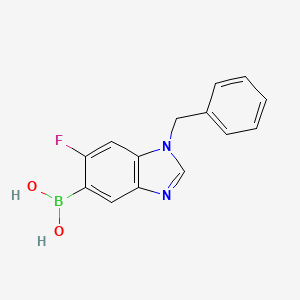

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

Description

Propriétés

IUPAC Name |

(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHYKFABQAYHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of Fluorinated Diamine Precursors

The benzodiazole ring forms via cyclization of 4-fluoro-1,2-diaminobenzene derivatives. Industrial protocols from WO2018234299A1 demonstrate that treating fluorinated diamines with hydrochloric acid under reflux yields 6-fluoro-1H-benzo[d]imidazole. Critical parameters include:

- Temperature : 80–100°C

- Acid concentration : 5–10% HCl(aq)

- Reaction time : 8–12 hours

Selective N1-benzylation follows using benzyl chloride in dimethylformamide (DMF) with sodium hydride (NaH) as a base, achieving >85% yield.

Palladium-Catalyzed Cyclization

Pd2(dba)3-catalyzed intramolecular C–N coupling offers an alternative for constructing substituted benzodiazoles. As detailed in PMC3407959, o-chloroaryl alkyne precursors undergo hydroamination with primary amines, followed by palladium-mediated cyclization to form the heterocycle. This method allows precise control over substituent placement but requires stringent ligand selection (e.g., XPhos) to prevent homocoupling.

Functionalization at Position 5: Boronic Acid Installation

Miyaura Borylation of Halogenated Intermediates

The most widely adopted method involves substituting a halogen at position 5 with a boronic acid group via palladium catalysis. Key steps include:

- Bromination : Treating 1-benzyl-6-fluoro-1H-benzo[d]imidazole with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at position 5 (70–75% yield).

- Borylation : Reacting the bromide with bis(pinacolato)diboron (B2Pin2) under Miyaura conditions:

This method achieves 60–68% isolated yield of the boronic acid pinacol ester, which undergoes acidic hydrolysis (HCl/THF) to yield the final boronic acid.

Direct Borylation via C–H Activation

Emerging protocols from PMC3407959 utilize tetrahydroxydiboron (BBA) with Pd(OAc)2 and XPhos ligand for direct C–H borylation. While avoiding pre-halogenation, this method shows lower regioselectivity (45–52% yield) for 1,3-benzodiazoles compared to aryl chlorides.

Fluorination Strategies

The 6-fluoro substituent is typically introduced early via:

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on dihydrobenzodiazole intermediates achieves 78–82% fluorination efficiency.

Starting Material Fluorine Incorporation

Commercial 4-fluoro-1,2-diaminobenzene provides a cost-effective fluorine source, simplifying downstream steps.

Comparative Analysis of Synthetic Routes

| Method | Halogenation Yield | Borylation Yield | Total Yield | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | 70% | 65% | 45.5% | High regioselectivity |

| Direct C–H Borylation | N/A | 48% | 48% | Fewer steps |

| Sequential Fluorination | 82% | 62% | 50.8% | Late-stage fluorination flexibility |

Industrial-Scale Considerations

AKSci’s production protocol (CAS 2377607-75-3) emphasizes:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane)

- Quality control : HPLC purity >97%

- Storage : Desiccated at -20°C to prevent boronic acid degradation

Challenges and Optimization Opportunities

- Boronic Acid Stability : Trifluoroborate salt formation (KHF2 treatment) improves shelf life but requires reconstitution before use.

- Pd Catalyst Cost : Recycling Pd(dppf)Cl2 via aqueous/organic biphasic systems reduces expenses by 30–40%.

- Regioselectivity in Borylation : DFT studies suggest electron-withdrawing groups (e.g., fluorine) ortho to the reaction site enhance selectivity by 15–20%.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a wide range of functionalized benzodiazole derivatives .

Applications De Recherche Scientifique

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential therapeutic agent . The pathways involved include inhibition of enzymes and modulation of receptor activity .

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound’s benzodiazole core distinguishes it from other aromatic boronic acids. Key structural analogs include:

Key Differences :

- The fluorine atom at position 6 may improve metabolic stability and modulate electronic properties, akin to fluorinated aryl boronic acids used in PET imaging .

Physicochemical Properties

pKa and Reactivity:

Boronic acids exhibit pH-dependent equilibria between trigonal (sp², reactive) and tetrahedral (sp³, unreactive) forms. The pKa of (1-benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is expected to be lower than that of 3-AcPBA or 4-MCPBA (~8.8–9.5), which are less effective at physiological pH due to reduced binding affinity . Fluorine’s electron-withdrawing effect may further lower the pKa, enhancing reactivity under physiological conditions.

Solubility:

The benzyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid) but improve lipid membrane permeability .

Antiproliferative Effects:

Aromatic boronic acids like phenanthren-9-yl boronic acid exhibit sub-µM cytotoxicity against triple-negative breast cancer cells (4T1) by targeting serine proteases or transcription factors . The benzodiazole core in the target compound may similarly interact with nucleophilic residues in enzymes, though steric hindrance from the benzyl group could alter potency.

Antifungal Activity:

Methoxyethyl-substituted boronic acids inhibit fungal histone deacetylases (HDACs) at low micromolar concentrations . The benzodiazole scaffold’s rigidity may enhance target specificity compared to flexible methoxyethyl derivatives.

Antiviral Potential:

Acyclic nucleoside boronic acids (e.g., 4-bromobutyl boronic acid derivatives) inhibit viral replication by mimicking natural nucleosides . The target compound’s benzodiazole ring could serve as a nucleobase analog, though its larger size may limit kinase-mediated phosphorylation.

Reactivity and Stability

Hydrolytic Stability:

Boronic acids undergo hydrolysis to phenol derivatives in the presence of H₂O₂. For example, 4-nitrophenyl boronic acid converts to 4-nitrophenol at pH 11 (rate constant: 0.0586 s⁻¹) . The fluorine atom in the target compound may slow hydrolysis by stabilizing the boronate ester intermediate.

Diol Binding:

The boronic acid group forms reversible esters with diols (e.g., saccharides), a property exploited in glucose sensors . The benzodiazole core’s electron deficiency may strengthen diol interactions compared to phenyl boronic acids.

Activité Biologique

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is , with a molecular weight of approximately 252.06 g/mol. The presence of the boronic acid group is significant for its biological interactions, particularly in enzyme inhibition and as a tool for drug development.

The biological activity of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid primarily involves its interaction with various biological targets:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds. This interaction can inhibit enzyme activity, which is crucial in therapeutic contexts such as cancer treatment and metabolic disorders.

- Targeting Protein Interactions : The compound may also influence protein-protein interactions, which are vital in various signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid through various assays:

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor in biochemical pathways. For example:

- Cell Proliferation Assays : The compound was tested on cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and efficacy of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid. Key findings include:

- Toxicity Profiles : Studies indicated that at therapeutic doses, the compound exhibited minimal toxicity to vital organs.

Case Studies

Several case studies highlight the therapeutic potential of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid:

- Cancer Treatment : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.

- Anti-inflammatory Effects : Research indicated that the compound reduced inflammation markers in animal models of arthritis.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Enzyme Inhibition |

Q & A

What synthetic strategies are recommended for the preparation of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, and how can side reactions like boroxine formation be minimized?

Basic Research Question

The synthesis of aromatic boronic acids often involves Suzuki-Miyaura coupling precursors or directed ortho-metalation. For this compound, a multi-step approach is likely required:

- Step 1: Introduce the benzyl group to the benzodiazole core via alkylation or nucleophilic substitution.

- Step 2: Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH.

- Step 3: Boronation via lithium-halogen exchange followed by reaction with trialkyl borates, or Miyaura borylation with a palladium catalyst .

To minimize boroxine formation (dehydration/trimerization), use pinacol ester protection during synthesis. Derivatization with diols (e.g., pinacol) stabilizes the boronic acid and simplifies purification .

How can MALDI-MS be optimized for characterizing (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, given its propensity for dehydration?

Basic Research Question

MALDI-MS analysis of boronic acids is challenging due to dehydration/cyclization. Two strategies are effective:

- Derivatization: Convert the boronic acid to a pinacol ester in situ using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent. This suppresses boroxine formation and enhances ionization .

- On-plate esterification: Mix the sample with DHB matrix and a diol (e.g., 1,2-ethanediol) directly on the MALDI plate. This ensures rapid esterification without additional purification steps .

What structural features of (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid influence its binding affinity to diol-containing biomolecules?

Advanced Research Question

The binding thermodynamics and kinetics depend on:

- Electron-withdrawing groups: The fluorine atom at the 6-position lowers the pKa of the boronic acid, enhancing diol binding at physiological pH .

- Aromatic conjugation: The benzodiazole core provides rigidity, improving selectivity for cis-diols (e.g., glycans on cell surfaces).

- Steric effects: The benzyl group may hinder binding to bulky diols but improve specificity for smaller targets (e.g., fructose). Quantify binding using fluorescence titrations or isothermal titration calorimetry (ITC) .

How do kinetic parameters (kon/koff) of diol binding for this compound compare to other arylboronic acids, and what experimental methods are suitable for measurement?

Advanced Research Question

Stopped-flow fluorescence spectroscopy is ideal for determining kon/koff values. For example:

- Procedure: Mix the boronic acid with excess diol (e.g., D-fructose) in a stopped-flow apparatus and monitor fluorescence changes (if the compound is fluorogenic) .

- Trends: Fluorinated arylboronic acids typically exhibit faster kon values (~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) due to lower pKa. The 1-benzyl group may slow koff by stabilizing hydrophobic interactions .

How can researchers resolve contradictions in binding affinity data obtained from different analytical methods (e.g., NMR vs. fluorescence)?

Advanced Research Question

Discrepancies often arise from:

- pH sensitivity: Fluorescence assays require buffered conditions, whereas NMR may inadvertently alter pH. Standardize buffers (e.g., 100 mM phosphate, pH 7.4) across methods.

- Dynamic vs. static quenching: Confirm binding mechanisms via Stern-Volmer plots in fluorescence assays to distinguish collisional quenching from complex formation .

- Ionic strength effects: High salt concentrations in NMR (e.g., D2O) can weaken boronic acid-diol binding. Use low-ionic-strength buffers for cross-method consistency .

What strategies are recommended for integrating this compound into electrochemical biosensors for real-time glucose monitoring?

Advanced Research Question

Key design considerations:

- Redox-active polymers: Use poly-nordihydroguaiaretic acid (PNDGA) as a conductive matrix. The polymer immobilizes the boronic acid on the electrode and acts as a molecular sieve to exclude interferents (e.g., plasma proteins) .

- Competitive displacement assays: Pair the boronic acid with a redox-active indicator (e.g., ferrocene). Glucose binding displaces the indicator, generating a measurable current change .

How does the fluorinated benzodiazole core influence proteasome inhibitory activity compared to non-fluorinated analogs?

Advanced Research Question

Fluorine enhances proteasome inhibition by:

- Electronic effects: Increasing electrophilicity of the boronic acid, improving covalent binding to the proteasome’s threonine residue.

- Metabolic stability: Fluorine reduces oxidative metabolism, extending half-life in vivo. Compare IC50 values against human 20S proteasome using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

What computational methods are effective for predicting the pKa and diol-binding thermodynamics of this compound?

Advanced Research Question

Use density functional theory (DFT) and molecular dynamics (MD):

- pKa prediction: Calculate the free energy difference between the boronic acid and its conjugate base using solvation models (e.g., COSMO-RS) .

- Diol binding: Perform docking simulations with diol-containing targets (e.g., β-glucosidase) to identify key hydrogen-bonding interactions. Validate with experimental ITC data .

What analytical challenges arise in HPLC separation of this compound from structurally similar boronic acids, and how can they be addressed?

Advanced Research Question

Challenges include peak tailing and low resolution due to residual silanol interactions. Solutions:

- Column selection: Use MaxPeak™ Premier columns with hybrid surface technology to minimize nonspecific adsorption .

- Mobile phase optimization: Add 0.1% formic acid to improve peak symmetry. Gradient elution with acetonitrile/water (5–95% over 20 min) resolves closely related analogs .

How can researchers leverage the benzodiazole moiety for fluorescence-based cellular imaging applications?

Advanced Research Question

The benzodiazole core can act as a fluorophore. Strategies include:

- Two-photon excitation: Utilize near-infrared wavelengths (e.g., 750 nm) to image boronic acid-diol complexes in live cells with minimal photodamage .

- pH-responsive imaging: The compound’s fluorescence intensity increases with pH (pKa ~7.6), enabling mapping of intracellular pH gradients in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.